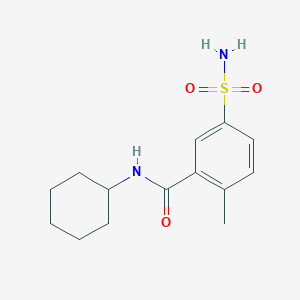![molecular formula C19H19ClN2O3 B4389554 1-(3-chloro-2-methylphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4389554.png)
1-(3-chloro-2-methylphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione
説明
1-(3-chloro-2-methylphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
CEP-1347 acts as a potent inhibitor of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family that plays a crucial role in regulating cell death and survival. By inhibiting JNK, CEP-1347 can prevent neuronal death and promote neuronal survival, which may explain its neuroprotective effects in various diseases.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects, including reducing oxidative stress and inflammation, promoting neurotrophic factor expression, and modulating neurotransmitter release. These effects may contribute to the neuroprotective properties of CEP-1347 in various diseases.
実験室実験の利点と制限
One of the advantages of using CEP-1347 in lab experiments is its potency and specificity as a JNK inhibitor. However, CEP-1347 has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, the effects of CEP-1347 may differ depending on the disease model and the stage of disease progression.
将来の方向性
Future research on CEP-1347 could focus on several areas, including optimizing the synthesis method to improve the yield and purity of the compound, developing new formulations to improve its solubility and bioavailability, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, further studies could investigate the potential of CEP-1347 in other diseases, such as stroke and traumatic brain injury.
科学的研究の応用
CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and multiple sclerosis. In preclinical studies, CEP-1347 has shown promising results in reducing neurodegeneration and improving motor function in animal models of Parkinson's disease and Huntington's disease. Additionally, CEP-1347 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-3-25-14-9-7-13(8-10-14)21-16-11-18(23)22(19(16)24)17-6-4-5-15(20)12(17)2/h4-10,16,21H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVBVJPTHDXMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389479.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4389481.png)

![3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389494.png)
![2-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B4389497.png)
![3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4389502.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B4389517.png)
![ethyl 1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4389525.png)
![N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide](/img/structure/B4389535.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4389543.png)
![2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4389557.png)
![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4389562.png)
![3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid](/img/structure/B4389577.png)